(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate
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Overview
Description
(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of cyclohexane, featuring a valerate ester group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate typically involves the esterification of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexanol with valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexane derivatives.
Scientific Research Applications
(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclohexanol derivative, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R-(1alpha,2beta,5alpha))-2-isopropenyl-5-methylcyclohexyl isovalerate
- (1R-(1alpha,2beta,5alpha))-2-isopropyl-5-methylcyclohexyl acetate
Uniqueness
(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate is unique due to its specific ester group, which imparts distinct chemical and physical properties
Properties
CAS No. |
64129-94-8 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] pentanoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3/t12-,13+,14-/m1/s1 |
InChI Key |
LCJPVSLESAPYMK-HZSPNIEDSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
Canonical SMILES |
CCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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